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# Pharmacological Profile of BMS-986169: A GluN2B Negative Allosteric Modulator

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Compound of Interest				
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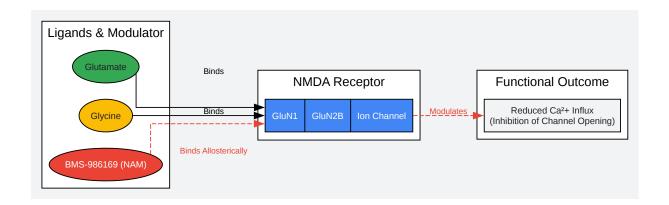
# **Executive Summary**

BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. Developed for potential therapeutic application in treatment-resistant depression (TRD), it exhibits high binding affinity for the allosteric site on the GluN2B subunit, leading to the selective inhibition of GluN2B-containing NMDA receptor function.[1][2][3] Preclinical studies demonstrate its efficacy in rodent models of depression, target engagement in the central nervous system, and a favorable selectivity profile against other receptors.[2][3][4] This document provides a comprehensive technical overview of the pharmacological data, experimental methodologies, and relevant biological pathways associated with BMS-986169.

### **Mechanism of Action**

BMS-986169 functions as a negative allosteric modulator. Unlike competitive antagonists that bind to the glutamate or glycine binding sites, BMS-986169 binds to a distinct allosteric site located at the interface between the GluN1 and GluN2B amino-terminal domains (ATDs).[5][6] This binding event stabilizes a non-active conformation of the receptor, reducing the probability of ion channel opening even when the primary agonists (glutamate and glycine) are bound.[5] [7] This modulation decreases Ca<sup>2+</sup> influx through the channel without completely blocking receptor function, a mechanism that may offer a wider therapeutic window and reduced side effects compared to non-selective NMDA receptor antagonists.[7]





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Figure 1: Mechanism of Action of BMS-986169.

# **Quantitative Pharmacological Data**

The following tables summarize the key in vitro and in vivo pharmacological parameters of BMS-986169.

**Table 1: In Vitro Binding Affinity and Functional Potency** 

Parameter	Species/System	Value	Reference
Binding Affinity (Ki)	Human GluN2B	4.03 - 6.3 nM	[1][2]
Functional Inhibition (IC50)	Human GluN2B (in Xenopus oocytes)	24.1 nM	[1][2]
hERG Channel Inhibition (IC50)	Human	28.4 μΜ	[1][2]

## **Table 2: Selectivity Profile**



Target	Activity	Value	Reference
GluN2A, GluN2C, GluN2D	Selective functional inhibition of GluN2B	Potent and selective for GluN2B	[4]
Broad Receptor Panel (~40 targets)	Negligible activity	-	[2][3]
Cytochrome P450 Enzymes	No potent inhibition	IC50 > 18 μM	[8]

**Table 3: In Vivo and Pharmacokinetic Data** 

Parameter	Species	Value	Reference
Mouse Forced Swim Test (mFST)	Mouse	MED = 1.0 mg/kg (i.v.)	[8]
Receptor Occupancy at MED	Mouse (ex vivo)	73%	[8]
Brain-to-Plasma Ratio	Mouse	2.8	[8]
Oral Bioavailability (F)	Rat	2.5%	[8]
Plasma Half-Life	Short across species (mouse, rat, monkey, dog)	-	[8]

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of pharmacological data.

# **Radioligand Binding Assay for Ki Determination**

- Objective: To determine the binding affinity (Ki) of BMS-986169 for the GluN2B subunit.
- Preparation: Membranes were prepared from cells recombinantly expressing human NMDA receptor subunits (GluN1/GluN2B).



- Radioligand: A tritiated, high-affinity GluN2B ligand (e.g., [3H]ifenprodil) was used.
- Procedure:
  - Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (BMS-986169).
  - The reaction was allowed to reach equilibrium at a controlled temperature.
  - Bound and free radioligand were separated via rapid filtration through glass fiber filters.
  - The radioactivity trapped on the filters was quantified using liquid scintillation counting.
- Data Analysis: The IC<sub>50</sub> value (concentration of BMS-986169 that inhibits 50% of specific radioligand binding) was determined using non-linear regression. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

# Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for IC50 Determination

- Objective: To measure the functional inhibition of human GluN2B-containing NMDA receptors.
- Preparation:Xenopus laevis oocytes were injected with cRNAs encoding human GluN1 and GluN2B subunits and incubated for several days to allow for receptor expression.
- Procedure:
  - An oocyte was placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording).
  - The oocyte was perfused with a buffer solution.
  - NMDA receptor currents were activated by co-application of glutamate and glycine.
  - Once a stable baseline current was established, increasing concentrations of BMS-986169 were co-applied with the agonists.



- The peak current response at each concentration was recorded.
- Data Analysis: The percentage of inhibition was calculated relative to the control response.
   An IC<sub>50</sub> value was determined by fitting the concentration-response data to a sigmoidal dose-response curve.

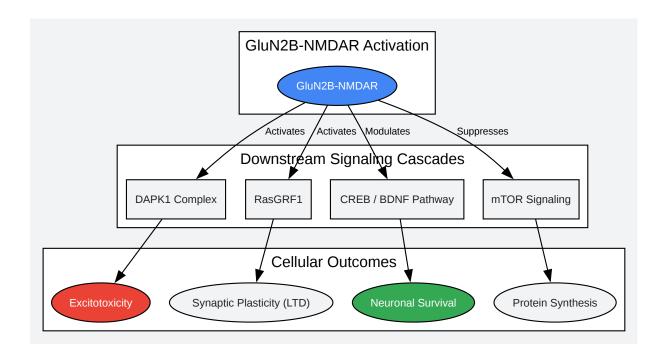
### **Mouse Forced Swim Test (mFST)**

- Objective: To assess the antidepressant-like effects of BMS-986169 in vivo.
- Animals: Male CD-1 mice were used.
- Procedure:
  - Mice were administered BMS-986169 intravenously (i.v.).
  - After a set pre-treatment time, each mouse was placed individually into a transparent cylinder filled with water (25°C) from which it could not escape.
  - The session was recorded for 6 minutes.
  - An observer, blind to the treatment conditions, scored the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
- Data Analysis: The duration of immobility was compared between the vehicle-treated group and the BMS-986169-treated groups. A significant reduction in immobility time is interpreted as an antidepressant-like effect.[2][4]

# Signaling Pathways and Developmental Workflow GluN2B Downstream Signaling

Activation of GluN2B-containing NMDA receptors is linked to specific intracellular signaling cascades. Dysregulation of these pathways is implicated in various neurological and psychiatric disorders.[9][10] GluN2B preferentially links to signaling cascades that can promote neuronal death under excitotoxic conditions but also plays a critical role in synaptic plasticity.[10]





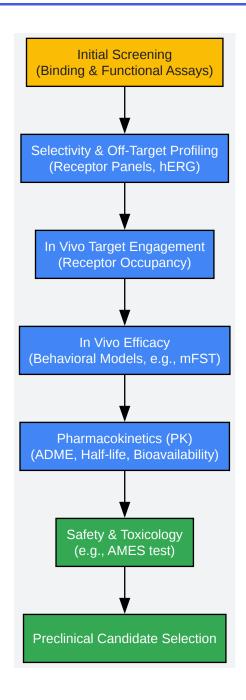
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Figure 2: Key Downstream Signaling Pathways of GluN2B.

### **Preclinical Development Workflow**

The progression of a compound like BMS-986169 from discovery to a preclinical candidate involves a structured series of evaluations.





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**Figure 3:** Preclinical Development Workflow for a GluN2B NAM.

#### Conclusion

BMS-986169 is a highly selective and potent GluN2B negative allosteric modulator characterized by strong target engagement and efficacy in preclinical models relevant to depression.[2][3][4] Its mechanism of action, which finely tunes rather than blocks NMDA receptor activity, represents a promising strategy for therapeutic intervention in major



depressive disorder.[7] The comprehensive preclinical data package, including detailed in vitro potency, in vivo efficacy, and pharmacokinetic properties, supported the selection of its water-soluble prodrug, **BMS-986163**, for further clinical evaluation.[8]

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